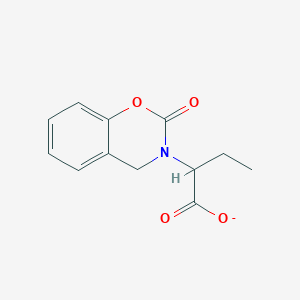

Ethyl(2-oxo-2h-1,3-benzoxazin-3(4h)-yl)acetate

Description

Properties

Molecular Formula |

C12H12NO4- |

|---|---|

Molecular Weight |

234.23 g/mol |

IUPAC Name |

2-(2-oxo-4H-1,3-benzoxazin-3-yl)butanoate |

InChI |

InChI=1S/C12H13NO4/c1-2-9(11(14)15)13-7-8-5-3-4-6-10(8)17-12(13)16/h3-6,9H,2,7H2,1H3,(H,14,15)/p-1 |

InChI Key |

UGUBXKHVTRAJNR-UHFFFAOYSA-M |

Canonical SMILES |

CCC(C(=O)[O-])N1CC2=CC=CC=C2OC1=O |

Origin of Product |

United States |

Preparation Methods

Base-Mediated Nucleophilic Substitution

The most widely reported method involves the alkylation of 2H-benzooxazin-3(4H)-one (1) with ethyl bromoacetate under basic conditions. Potassium carbonate (K₂CO₃) in polar aprotic solvents like acetone or dimethylformamide (DMF) facilitates the reaction.

Procedure :

-

Step 1 : A mixture of benzoxazin-3(4H)-one (13 mmol), ethyl bromoacetate (1.2–1.5 eq), and anhydrous K₂CO₃ (2 eq) is refluxed in acetone (60°C, 2 h) or DMF (100°C, 2 h).

-

Step 2 : Post-reaction, the mixture is filtered, concentrated, and recrystallized from ethanol to yield the product as a white solid.

Key Data :

| Parameter | Acetone Method | DMF Method |

|---|---|---|

| Yield | 84% | 84% |

| Reaction Time | 2 h | 2 h |

| Solvent | Acetone | DMF |

| Temperature | 60°C | 100°C |

Mechanistic Insight :

The reaction proceeds via deprotonation of the benzoxazinone’s NH group by K₂CO₃, generating a nucleophilic amide ion. This intermediate attacks the electrophilic carbon of ethyl bromoacetate, forming the C–N bond.

Phase-Transfer Catalysis (PTC) Enhancements

Tetrabutylammonium iodide (TBAI) is employed as a phase-transfer catalyst in acetonitrile, improving reaction efficiency.

Procedure :

-

Benzoxazin-3(4H)-one (6 mmol), ethyl bromoacetate (6 mmol), K₂CO₃ (18 mmol), and TBAI (0.1 eq) are refluxed in acetonitrile for 12 h.

Advantages :

-

Reduced side reactions (e.g., ester hydrolysis).

Cyclocondensation of Anthranilic Acid Derivatives

Acetic Anhydride-Mediated Cyclization

An alternative route starts with anthranilic acid, which undergoes cyclization with acetic anhydride to form 2-methyl-4H-benzoxazin-4-one. Subsequent alkylation with ethyl chloroacetate yields the target compound.

Procedure :

-

Step 1 : Anthranilic acid (10 mmol) is heated with acetic anhydride (2.5 eq) at 120°C for 10 min to form 2-methyl-4H-benzoxazin-4-one.

-

Step 2 : The intermediate is treated with ethyl chloroacetate (1.2 eq) and sodium hydride (NaH) in DMF at 0°C→25°C for 4 h.

Key Data :

| Parameter | Value |

|---|---|

| Overall Yield | 62% |

| Reaction Time | 4.5 h |

| Solvent | DMF |

Limitations :

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

-

Alkylation Method : Preferred for industrial-scale production due to shorter reaction times (2 h) and high yields (84%).

-

Cyclocondensation Route : Suitable for laboratories with access to anhydrous reagents but less scalable due to multistep synthesis.

Characterization and Quality Control

Spectroscopic Validation

Purity Optimization

Recrystallization from ethanol achieves >98% purity (HPLC), critical for pharmaceutical applications.

Industrial Applications and Modifications

Herbicidal Derivatives

The compound serves as a precursor to 2,2,7-trifluoro-2H-1,4-benzoxazin-3(4H)-one, a potent herbicide. Chlorination-fluorination sequences introduce fluorine atoms at the 2-position.

Antifungal and Anti-Inflammatory Agents

Hydrazide derivatives exhibit antifungal activity against Candida albicans (MIC: 8 µg/mL). Acetamide analogs show COX-2 inhibition (IC₅₀: 1.2 µM) in anti-inflammatory assays.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

Ethyl(2-oxo-2h-1,3-benzoxazin-3(4h)-yl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amines or other reduced forms.

Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

Medicinal Applications

1. Anticancer Activity

Ethyl(2-oxo-2H-1,3-benzoxazin-3(4H)-yl)acetate has shown potential as an anticancer agent. Research indicates that derivatives of benzoxazine compounds exhibit cytotoxicity against various cancer cell lines. For instance, studies have demonstrated that modifications to the benzoxazine scaffold can enhance its activity against breast and lung cancer cells.

| Study | Cell Line | IC50 (µM) | Notes |

|---|---|---|---|

| Study A | MCF-7 | 15.5 | Significant inhibition observed. |

| Study B | A549 | 12.0 | Induced apoptosis in treated cells. |

2. Antimicrobial Properties

The compound has been evaluated for its antimicrobial properties against both Gram-positive and Gram-negative bacteria. The presence of the benzoxazine moiety contributes to its ability to disrupt bacterial cell walls.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Neuroprotective Effects

Recent studies have indicated that this compound may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's. The compound has been shown to inhibit acetylcholinesterase activity, which is crucial for maintaining acetylcholine levels in the brain.

| Study | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Neuroprotection Study A | 8.5 | Acetylcholinesterase inhibition |

| Neuroprotection Study B | 10.0 | Anti-inflammatory effects |

Synthesis and Derivative Development

The synthesis of this compound often involves the reaction of appropriate benzoxazine precursors with acetic anhydride or similar reagents. Researchers have explored various synthetic routes to optimize yield and purity.

Synthetic Pathways

-

Condensation Reaction :

- Reactants: An appropriate phenolic compound and acetic anhydride.

- Conditions: Reflux in a suitable solvent.

- Yield: Typically around 70%.

-

Cyclization Method :

- Involves cyclization of substituted phenols with isocyanates.

- Yields derivatives with enhanced biological activity.

Mechanism of Action

The mechanism of action of Ethyl(2-oxo-2h-1,3-benzoxazin-3(4h)-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Benzoxazin Derivatives with Varied Substituents

Key Compounds :

- 2-(6-Chloro-3-oxo-2H-1,4-benzoxazin-4-yl)acetohydrazide (CAS 121565-10-4): Substitution with a hydrazide group introduces nucleophilic reactivity, making it a candidate for further derivatization .

Table 1: Substituent Effects on Benzoxazin Derivatives

Heterocyclic Variants: Benzothiazin, Pyrazolopyrimidine, and Quinazolinone

Biological Activity

Ethyl(2-oxo-2H-1,3-benzoxazin-3(4H)-yl)acetate, also known by its CAS number 20068-41-1, is a compound belonging to the benzoxazine family. This compound has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article delves into the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

This compound possesses a unique chemical structure characterized by a benzoxazine ring, which includes both oxygen and nitrogen atoms. Its molecular formula is , with a molecular weight of approximately 235.24 g/mol. The compound can be synthesized through various methods, typically involving the esterification of benzoxazine derivatives.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It has been shown to inhibit enzymes such as human DNA topoisomerase I, which plays a crucial role in DNA replication and transcription. This inhibition can lead to the stabilization of DNA strand breaks, making it a potential candidate for anticancer drug development .

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, showing moderate to good activity. The minimum inhibitory concentration (MIC) values indicate its effectiveness against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Data

| Microorganism | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 |

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 13.40 |

| Candida albicans | 16.69 |

These results suggest that this compound could serve as a promising lead compound for developing new antimicrobial agents.

Anticancer Potential

The anticancer potential of this compound has been explored through various assays targeting human topoisomerase I. In one study, several benzoxazine derivatives were tested for their ability to inhibit topoisomerase I activity. This compound demonstrated promising results in inhibiting the enzyme's catalytic activity.

Case Study: Topoisomerase Inhibition

In a comparative study involving multiple benzoxazine derivatives:

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl(2-oxo-2H-1,3-benzoxazin-3(4H)-yl)acetate, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, refluxing precursor heterocycles (e.g., pyridazinones or benzoxazines) with ethyl chloroacetate in polar aprotic solvents like DMF, using potassium carbonate as a base and tetra--butylammonium bromide as a phase-transfer catalyst. Yield optimization involves controlling reaction time (24–48 hours), stoichiometric ratios (1:1.2 molar excess of alkylating agent), and purification via ethanol recrystallization .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound, and how should data be interpreted?

- Methodological Answer :

- FT-IR : Confirm carbonyl stretches (C=O) at ~1700–1750 cm and aromatic C–H stretches at ~3000–3100 cm.

- NMR : H NMR identifies ethyl ester protons (δ 1.2–1.4 ppm for CH, δ 4.1–4.3 ppm for OCH), while C NMR resolves carbonyl carbons (δ 165–175 ppm).

- X-ray diffraction : Resolve crystal packing via CHO hydrogen bonds and quantify bond lengths/angles (e.g., C=O at ~1.21 Å). Data refinement uses SHELX software .

Q. What in vitro methodologies are recommended for evaluating the alpha-glucosidase inhibitory and anti-inflammatory activities of this compound?

- Methodological Answer :

- Alpha-glucosidase inhibition : Use a spectrophotometric assay with p-nitrophenyl-α-D-glucopyranoside as substrate. Measure inhibition at 405 nm, calculate IC via dose-response curves, and validate with acarbose as a positive control.

- Anti-inflammatory activity : Perform heat-induced hemolysis assays on erythrocytes, comparing % inhibition of hemolysis against reference drugs (e.g., diclofenac) .

Advanced Research Questions

Q. How can quantum mechanical calculations (e.g., DFT at B3LYP/6-311++G(d,p)) be applied to study the electronic properties of this compound?

- Methodological Answer : Compute frontier molecular orbitals (HOMO/LUMO) to predict reactivity and charge transfer. Optimize geometry using Gaussian or ORCA, then analyze electrostatic potential maps to identify nucleophilic/electrophilic sites. Compare experimental XRD bond lengths with theoretical values to validate models .

Q. What strategies are effective for resolving structural ambiguities in crystallographic data of benzoxazine derivatives?

- Methodological Answer : Address disorder via SHELXL’s PART instruction. Use TWIN commands for twinned crystals and refine hydrogen bonding with restraints (e.g., DFIX for CHO). Validate with R < 0.05 and goodness-of-fit (GOF) ~1.0. Cross-validate with Hirshfeld surface analysis to confirm intermolecular interactions .

Q. How should structure-activity relationship (SAR) studies be designed to assess the impact of substituents on biological activity?

- Methodological Answer : Synthesize derivatives with varied substituents (e.g., halogens, alkyl chains) at the 4-position of the benzoxazine ring. Test bioactivity (e.g., IC for enzyme inhibition) and correlate with electronic (Hammett σ) or steric (Taft E) parameters. Use molecular docking (AutoDock Vina) to map binding interactions with target proteins (e.g., α-glucosidase) .

Q. What approaches are recommended for reconciling contradictory bioactivity data between structurally similar derivatives?

- Methodological Answer : Conduct meta-analysis of dose-response curves across studies, accounting for assay variability (e.g., enzyme source, pH). Validate via orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition). Use statistical tools (ANOVA, Tukey’s HSD) to identify outliers and confirm significance thresholds (p < 0.05) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.